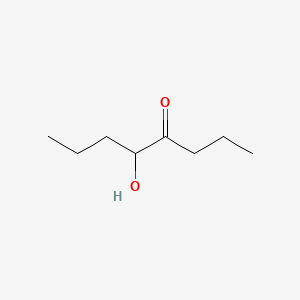
5-Hydroxy-4-octanone
Übersicht
Beschreibung
5-Hydroxy-4-octanone is a monosaccharide . It is a natural product found in Camellia sinensis and Cocos nucifera . It has a sweet, slightly pungent, buttery, nutlike odor and a sweet, buttery, oily taste .
Molecular Structure Analysis
The molecular formula of 5-Hydroxy-4-octanone is C8H16O2 . The IUPAC name is 5-hydroxyoctan-4-one . The molecular weight is 144.21 g/mol . The SMILES string representation is CCCC(O)C(=O)CCC .
Physical And Chemical Properties Analysis
5-Hydroxy-4-octanone has a refractive index of n20/D 1.4315 (lit.) . It has a boiling point of 80-82 °C/10 mmHg (lit.) . The density of 5-Hydroxy-4-octanone is 0.916 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Flotation Performance and Adsorption Mechanism to Malachite
5-Hydroxyoctan-4-one oxime (HOO), a derivative of 5-Hydroxyoctan-4-one, has been synthesized and used as a novel collector in the flotation process of copper oxide mineral resources . The compound was synthesized from a commodity chemical butyraldehyde and hydroxylamine hydrochloride . The flotation performance and adsorption mechanism of HOO to malachite were investigated through flotation tests, Fourier transform infrared spectrum (FTIR), X-ray photoelectron spectroscopy (XPS) analysis, and density functional theory (DFT) calculation .
Copper Oxide Ore Processing
The use of 5-Hydroxyoctan-4-one in the processing of copper oxide ore has been explored. The compound has shown potential in improving the utilization efficiency of copper oxide mineral resources . It has been found to exhibit collecting ability and requires less dosage compared to benzohydroxamic acid (BHA) .
Synthesis of Novel Collectors
5-Hydroxyoctan-4-one has been used as a base to synthesize novel collectors such as 5-hydroxyoctan-4-one oxime (HOO) . These novel collectors have shown potential in the flotation of copper oxide ores .
Adsorption Studies
Studies have been conducted to understand the adsorption mechanism of 5-Hydroxyoctan-4-one and its derivatives. FTIR and XPS data gave clear evidence for the formation of Cu−oxime complex (five-membered and six-membered ring chelates) on malachite surfaces after HOO adsorption .
Density Functional Theory (DFT) Calculations
5-Hydroxyoctan-4-one and its derivatives have been used in DFT calculations to understand their interaction with copper atoms. The results showed that HOO coordinated with Cu atoms preferably through the oxime and hydroxyl groups to form bidentate chelates .
Environmental Impact
The use of 5-Hydroxyoctan-4-one and its derivatives in the flotation process of copper oxide ores could potentially reduce the environmental impact compared to traditional methods. Traditional methods such as heap leaching have disadvantages such as unsatisfactory leaching rate, high consumption of chemicals, long treatment cycles, and serious environmental pollution .
Eigenschaften
IUPAC Name |
5-hydroxyoctan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(9)8(10)6-4-2/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEYJWQCMOVMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862040 | |
| Record name | 5-Hydroxyoctan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
yellowish liquid | |
| Record name | 5-Hydroxy-4-octanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
almost insoluble in water; soluble in alcohol | |
| Record name | 5-Hydroxy-4-octanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.907-0.923 (20°) | |
| Record name | 5-Hydroxy-4-octanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
5-Hydroxy-4-octanone | |
CAS RN |
496-77-5, 116296-89-0 | |
| Record name | 5-Hydroxy-4-octanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyroin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyroin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxyoctan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxyoctan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYROIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG070EDJ4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-5-Hydroxy-4-octanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Butyroin in the context of acyloin condensation reactions?
A1: Butyroin is a well-known product of the acyloin condensation reaction. This reaction, typically catalyzed by thiazolium salts, involves the coupling of two ester molecules to form an α-hydroxyketone. Research highlights the use of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride as a catalyst for the synthesis of Butyroin via acyloin condensation. []
Q2: How does the structure of Butyroin influence its photochemical behavior?
A2: Butyroin, classified as an α-hydroxyketone, exhibits specific photochemical reactions. Research suggests that upon light exposure, α-hydroxyketones primarily undergo Type I cleavage, likely originating from their excited triplet state. [] This type of cleavage leads to the formation of reactive radical species.
Q3: Can you elaborate on the applications of Butyroin in analytical chemistry, particularly in food science?
A3: Butyroin has been identified as a volatile aroma compound in Agaricus bisporus (button mushrooms). [] Its presence contributes to the unique sensory profile of this edible mushroom. Gas chromatography-mass spectrometry (GC-MS) coupled with headspace extraction serves as a reliable technique to identify and quantify Butyroin and other volatile compounds in food samples.
Q4: Is there evidence suggesting Butyroin plays a role in metal extraction processes?
A4: While not Butyroin itself, a closely related compound, 5-hydroxy-4-octanone oxime (HBI), exhibits synergistic properties in cobalt(II) extraction. [] This oxime derivative, when used in conjunction with isobutyric acid, forms a complex with cobalt(II), facilitating its extraction. This finding highlights the potential of Butyroin analogs in hydrometallurgical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)





![1-[(4-Methylphenyl)sulfonyl]pyrrolidine](/img/structure/B1295941.png)





